4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic molecule that combines several functional groups, including a carbazole, a triazole, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the 9-ethyl-9H-carbazole derivative. This can be achieved through the alkylation of carbazole with ethyl bromide in the presence of a base such as potassium carbonate.
Condensation Reaction: The carbazole derivative is then subjected to a condensation reaction with an appropriate aldehyde to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization with thiosemicarbazide to form the triazole ring.
Introduction of the Trimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The imine group can be reduced to form an amine.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ion.
Major Products
Oxidation: Formation of a disulfide-linked dimer.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the trimethoxyphenyl ring.
Scientific Research Applications
4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: has several scientific research applications:
Medicinal Chemistry: This compound has potential as an anticancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:
Comparison with Similar Compounds
4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: can be compared with other similar compounds such as:
Colchicine: Both compounds inhibit tubulin polymerization, but the triazole-thiol compound may have different pharmacokinetic properties.
Combretastatin: Similar to colchicine, combretastatin also targets the colchicine binding site on tubulin.
Podophyllotoxin: Another tubulin inhibitor with a different molecular structure but similar mechanism of action.
These comparisons highlight the unique structural features and potential advantages of This compound in terms of its synthetic accessibility and potential therapeutic applications.
Properties
IUPAC Name |
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-5-30-20-9-7-6-8-18(20)19-12-16(10-11-21(19)30)15-27-31-25(28-29-26(31)35)17-13-22(32-2)24(34-4)23(14-17)33-3/h6-15H,5H2,1-4H3,(H,29,35)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHSYZUEPCXYAD-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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